Di(2-thienyl)acetic acid
Description
Overview of the Chemical Class and its Research Significance
The research significance of this compound and its derivatives is multifaceted. It is recognized as a key impurity and metabolite of Tiotropium (B1237716) bromide, a pharmaceutical agent used in the management of chronic obstructive pulmonary disease (COPD). ontosight.aisigmaaldrich.com Consequently, its study is crucial for understanding the metabolism and pharmacokinetics of this important drug. ontosight.ai Furthermore, it serves as a valuable building block in the synthesis of more complex molecules and is used as a certified reference material in various analytical applications to ensure the quality and accuracy of analytical methods. ontosight.aisigmaaldrich.com
Foundational Relevance in Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, thiopheneacetic acids are versatile precursors. 2-Thienylacetic acid, a closely related compound, is utilized as a reagent with an active methylene (B1212753) group in reactions like the Perkin synthesis to create more complex molecular structures. chempap.org The synthesis of Di(2-thienyl)glycolic acid, a hydroxylated derivative, involves condensation reactions between thiophene-2-yl precursors and suitable carboxylic acid or hydroxyl building blocks. ontosight.ai These compounds serve as foundational scaffolds for creating a diverse array of derivatives with potential biological activities. ontosight.aichemimpex.com
The relevance of Di(2-thienyl)acetic acid and its analogues in medicinal chemistry is substantial. Thiophene (B33073) derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, derivatives of 2-(5-methylthiophen-2-yl)acetic acid have been investigated for their anticonvulsant properties, with mechanisms potentially involving the inhibition of voltage-gated sodium and calcium channels. Another complex derivative, Vaborbactam, which incorporates a 2-thienylacetyl group, functions as a β-lactamase inhibitor, highlighting the therapeutic potential of this chemical family. cymitquimica.com The study of this compound as a drug metabolite is vital for assessing the efficacy and safety profiles of parent pharmaceutical compounds. ontosight.ai
Emerging Applications in Advanced Materials Science
While direct applications of this compound in materials science are an emerging area, the broader class of thiophene-based polymers is at the forefront of materials research. numberanalytics.com These polymers are integral to the development of advanced materials due to their inherent conductivity, electrochromism, and luminescence. numberanalytics.comresearchgate.net They are key components in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.comresearchgate.netacs.org
Thiophene-based polymers can be engineered to form microporous networks with exceptionally high surface areas, making them promising for applications in gas capture and catalysis. acs.org Furthermore, they can be formulated into intrinsically stretchable and conductive polymer gels, which are critical for the advancement of flexible and wearable electronics. acs.org Given that compounds like thiophene-2-acetic acid are used as precursors for conductive polymers, this compound represents a potential building block for creating novel functional materials with tailored electronic and physical properties for next-generation technologies. chemimpex.com
Chemical Properties of this compound and Related Compounds
The following table provides a summary of key chemical properties for this compound and structurally related compounds, illustrating the variations that arise from different functional groups and substituents.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (Di-2-thienylglycolic acid) | 4746-63-8 ontosight.ai | C₁₀H₈O₃S₂ sigmaaldrich.com | 240.30 sigmaaldrich.com | Metabolite of Tiotropium bromide. ontosight.ai |
| 2-Thiopheneacetic acid | 1918-77-0 nih.gov | C₆H₆O₂S nih.gov | 142.18 nih.gov | Melting Point: 63-64 °C; Boiling Point: 160 °C/22 mmHg. chemicalbook.com |
| 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid | 33061-80-2 | C₁₃H₁₀ClO₂S | 293.73 (for C₁₃H₁₀ClO₃S) | Investigated for anti-inflammatory properties. |
| Vaborbactam | 1360457-46-0 cymitquimica.com | C₁₂H₁₆BNO₅S cymitquimica.com | Not specified | A non-β-lactam β-lactamase inhibitor. cymitquimica.com |
Compound Nomenclature
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dithiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFMKTIZCDSXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196034 | |
| Record name | Acetic acid, di-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-82-6 | |
| Record name | α-2-Thienyl-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Di(2-thienyl)acetic acid | |
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| Record name | Di(2-thienyl)acetic acid | |
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| Record name | Acetic acid, di-2-thienyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
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| Record name | DI(2-THIENYL)ACETIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK75PFG19K | |
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Synthetic Methodologies and Chemical Transformations of Di 2 Thienyl Acetic Acid
Primary Synthetic Routes to Di(2-thienyl)acetic Acid
The synthesis of this compound, a molecule characterized by a central acetic acid moiety disubstituted with two thiophene (B33073) rings, can be approached through several strategic pathways. While direct, high-yield syntheses are not extensively documented, established organometallic and condensation principles offer viable theoretical and analogous routes.
Organometallic Reagent-Based Syntheses (e.g., Grignard reactions)
Organometallic chemistry, particularly involving Grignard reagents, presents a powerful and versatile strategy for the formation of carbon-carbon bonds. A plausible synthetic route to this compound involves the use of 2-thienylmagnesium bromide, a readily prepared Grignard reagent from 2-bromothiophene (B119243) and magnesium.
A hypothetical two-step approach could commence with the reaction of 2-thienylmagnesium bromide with a suitable electrophile, such as diethyl oxalate. This reaction would be expected to yield ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (ethyl di-2-thienylglycolate). Subsequent deoxygenation of the hydroxyl group followed by hydrolysis of the ester would furnish the target this compound. While this specific sequence for the di-thienyl compound is not explicitly detailed in the reviewed literature, the individual steps are standard transformations in organic synthesis.
Alternatively, a reaction pathway could involve the nucleophilic attack of two equivalents of 2-thienylmagnesium bromide on a derivative of dichloroacetic acid, such as its ester. This approach would directly form the di-thienyl substituted carbon framework, which upon hydrolysis would yield the final acid. The feasibility of such a reaction would depend heavily on controlling the reactivity and stoichiometry of the Grignard reagent to achieve the desired disubstitution.
Condensation and Derivatization Approaches
Condensation reactions provide another avenue for the synthesis of complex molecules from simpler precursors. While specific condensation methodologies leading directly to this compound are not prominently reported, analogous reactions of the related 2-thienylacetic acid are well-documented. For instance, 2-thienylacetic acid undergoes condensation with various anhydrides and aromatic aldehydes under Perkin synthesis conditions. chempap.org These reactions highlight the reactivity of the α-methylene group in 2-thienylacetic acid.
A speculative route towards this compound could involve a base-catalyzed condensation of a 2-thienylacetic acid ester with a 2-thienyl halide. This would construct the di-thienyl framework, which could then be hydrolyzed to the desired carboxylic acid. The success of such a strategy would hinge on the appropriate choice of base and reaction conditions to facilitate the C-C bond formation without promoting self-condensation or other side reactions.
Synthesis of this compound Derivatives
The chemical scaffold of this compound serves as a platform for the synthesis of a variety of derivatives through functional group transformations. These derivatives are important in their own right, for example, as intermediates in the synthesis of pharmacologically active compounds.
Hydroxylated this compound Derivatives (e.g., Di-2-thienylglycolic Acid)
Di-2-thienylglycolic acid, the α-hydroxy derivative of this compound, is a key intermediate in the synthesis of various pharmaceuticals. Its synthesis is more clearly established than that of the parent non-hydroxylated acid. A primary method for its preparation involves the reaction of a 2-thienyl Grignard reagent with a 2-thienylglyoxylate ester. osti.gov
The synthesis can be envisioned as a multi-step process:
Preparation of Ethyl 2-(thienyl)glyoxalate: This precursor can be synthesized through the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. osti.gov
Grignard Reaction: The prepared ethyl 2-(thienyl)glyoxalate is then treated with 2-thienylmagnesium bromide. The Grignard reagent adds to the ketone carbonyl of the glyoxalate, forming the corresponding tertiary alcohol after an aqueous workup. osti.gov
Hydrolysis: The resulting ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is subsequently hydrolyzed, typically under basic conditions followed by acidification, to yield Di-2-thienylglycolic acid.
This synthetic sequence is a reliable method for accessing the hydroxylated derivative, leveraging the predictable reactivity of Grignard reagents with α-ketoesters.
| Reaction Step | Reactants | Product | Key Conditions |
| 1. Acylation | Thiophene, Ethyl oxalyl chloride | Ethyl 2-(thienyl)glyoxalate | Aluminum chloride, -5°C |
| 2. Grignard Addition | Ethyl 2-(thienyl)glyoxalate, 2-Thienylmagnesium bromide | Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Anhydrous ether, low temperature |
| 3. Hydrolysis | Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Di-2-thienylglycolic acid | NaOH(aq), then HCl(aq) |
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound allows for standard derivatization through esterification and amidation reactions.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, tosic acid), is a common method for preparing esters. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and the yield of the ester can be maximized by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com Although specific examples for this compound are not detailed, this general method is applicable.
Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, a wide range of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole). fishersci.it Boronic acid derivatives have also been shown to be effective catalysts for direct amidation reactions. organic-chemistry.org These methods provide access to a diverse array of amide derivatives of this compound.
| Derivative | Reaction Type | Typical Reagents | Key Features |
| Esters | Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; driven to completion by excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |
| Amides | Acyl Chloride Method | Thionyl chloride (SOCl₂), then Amine (RNH₂) | Two-step process, generally high yielding. |
| Amides | Coupling Reagent Method | Amine (RNH₂), Coupling agent (e.g., EDC, HATU), Base (e.g., DIEA) | Mild conditions, suitable for a wide range of substrates. fishersci.itorganic-chemistry.org |
Modifications of the Thiophene Rings
The two thiophene rings in this compound are susceptible to electrophilic aromatic substitution, allowing for further functionalization of the molecule. The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, and acylation.
Halogenation: Bromination of molecules containing thiophene rings can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine. Studies on related di-thienyl compounds have shown that bromination can occur regioselectively, typically at the 5-position of the thiophene ring, which is the most activated position for electrophilic attack. nih.gov This provides a handle for further transformations, such as cross-coupling reactions.
Cross-Coupling Reactions: Once halogenated, the thiophene rings can undergo various transition-metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, can be used to introduce new aryl or alkyl groups onto the thiophene rings. nih.gov This has been demonstrated on substituted 2-(thiophen-2-yl)acetic acid derivatives, indicating its applicability to the di-thienyl system for creating more complex molecular architectures. nih.gov
These modifications significantly expand the chemical diversity of derivatives that can be accessed from the this compound core structure.
Formation of Thiourea (B124793) Derivatives
The synthesis of N-acyl thiourea derivatives from carboxylic acids like this compound is a well-established multi-step process. This transformation is crucial for introducing the thiourea moiety, a functional group known for its diverse chemical reactivity and presence in various pharmacologically active compounds.
The general synthetic pathway commences with the activation of the carboxylic acid. Typically, this compound is converted into its more reactive acyl chloride derivative. This is often achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Following the formation of Di(2-thienyl)acetyl chloride, the subsequent step involves a reaction with a thiocyanate (B1210189) salt, commonly ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. This reaction proceeds via nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride, leading to the formation of a highly reactive acyl isothiocyanate intermediate.
The final step is the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group. snnu.edu.cnresearchgate.netnih.gov The choice of amine (R-NH₂) determines the final substitution pattern of the thiourea derivative. This addition reaction is typically carried out in the same reaction vessel, providing a one-pot procedure from the acyl chloride. The reaction yields N-(Di(2-thienyl)acetyl)-N'-substituted thiourea.
General Reaction Scheme:
Activation: this compound + SOCl₂ → Di(2-thienyl)acetyl chloride
Isothiocyanate Formation: Di(2-thienyl)acetyl chloride + NH₄SCN → Di(2-thienyl)acyl isothiocyanate
Thiourea Synthesis: Di(2-thienyl)acyl isothiocyanate + R-NH₂ → N-(Di(2-thienyl)acetyl)-N'-R-thiourea
This methodology allows for the creation of a diverse library of thiourea derivatives by simply varying the amine component in the final step.
Advanced Synthetic Strategies for this compound Frameworks
Modern organic synthesis emphasizes efficiency, control, and the use of catalytic systems to construct complex molecular architectures. The synthesis of the thienylacetic acid framework and its derivatives has benefited significantly from these advanced strategies.
Catalytic Approaches in Thienylacetic Acid Synthesis
Catalytic methods offer elegant and efficient pathways to the 2-thienylacetic acid core, which is the foundational structure for this compound. One notable approach involves the acylation of thiophene followed by a catalyzed oxidation-rearrangement.
Another innovative catalytic route synthesizes 2-thiophenecarboxylic acid derivatives from thiophene using a CCl₄–CH₃OH system in the presence of various catalysts. uwindsor.ca Iron, vanadium, and molybdenum compounds, such as Fe(acac)₃, VO(acac)₂, and Mo(CO)₆, have been identified as effective catalysts for this reaction. uwindsor.ca The proposed mechanism involves the catalyzed oxidation of methanol by carbon tetrachloride to form intermediates that then functionalize the thiophene ring, ultimately leading to the carboxylic acid derivative after oxidation and esterification. uwindsor.ca
A multi-step synthesis that utilizes catalysis in certain stages has also been developed. acs.org This method begins with thiophene and proceeds through chlorination and iodination to form 2-iodothiophene. This intermediate is then condensed with diethyl malonate. The final steps involve a catalyzed hydrolysis and subsequent heating for decarboxylation to yield 2-thienylacetic acid. acs.org
Interactive Data Table: Catalytic Synthesis Methods for Thienylacetic Acid Framework
| Starting Material | Key Reagents/Catalysts | Intermediate(s) | Final Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Thiophene | Acetic anhydride, H₃PW₁₂O₄₀/SiO₂, PEG-400 | 2-Acetylthiophene, 2-Thienyl acetate | 2-Thienylacetic acid | 66.8% (hydrolysis step) | princeton.edu |
| Thiophene | CCl₄, CH₃OH, VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | 2-Oxymethylthiophene | Methyl 2-thiophenecarboxylate | 44-85% (overall) | uwindsor.ca |
| Thiophene | Chlorinating/Iodinating agents, Diethyl malonate, Base | 2-Iodothiophene, 2-(2-Thienyl) diethyl malonate | 2-Thienylacetic acid | Not specified | acs.org |
Stereoselective Synthesis of Analogues and Derivatives
The construction of specific stereoisomers is a paramount challenge in modern synthesis, particularly when creating quaternary stereocenters, such as the α-carbon in potential chiral analogues of this compound. While direct stereoselective synthesis of this compound itself is not extensively detailed, principles from asymmetric synthesis of related α,α-disubstituted carboxylic acids provide a strategic framework.
The challenge lies in controlling the three-dimensional arrangement at the α-carbon. This is typically achieved using chiral catalysts, chiral auxiliaries, or chiral reagents that can differentiate between the two faces of a prochiral substrate. york.ac.uk
Catalytic Asymmetric Approaches: Advanced catalytic systems are at the forefront of stereoselective synthesis. For the α-arylation of carboxylic acid derivatives, palladium-catalyzed reactions have been developed. researchgate.net The use of chiral ligands on the metal catalyst can induce asymmetry, leading to an enantiomeric excess of one stereoisomer. For instance, combining transition metals like cobalt, rhodium, or iridium with chiral carboxylic acids (CCAs) has emerged as a powerful system for enantioselective C-H activation, which could be adapted for the functionalization of a pre-existing thienylacetic acid derivative. snnu.edu.cn Similarly, metallaphotoredox catalysis, which merges photoredox and nickel catalysis, has enabled the enantioselective decarboxylative arylation of α-amino acids using chiral bis-oxazoline (BOX) ligands, a strategy that could potentially be modified for different substrates. princeton.edu
Chiral Auxiliary-Based Methods: A classic and reliable strategy involves the use of a chiral auxiliary. In this approach, an achiral precursor, such as a thienylacetic acid derivative, is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct subsequent reactions, such as alkylation or arylation at the α-position, to occur from a specific face of the molecule. This results in the formation of one diastereomer in preference to the other. After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled. york.ac.uk The Evans' oxazolidinone auxiliaries are a prominent example used for the diastereoselective alkylation of enolates derived from carboxylic acids. york.ac.uk
Substrate-Controlled Synthesis: In cases where the molecule already contains a stereocenter, that center can influence the stereochemical outcome of a new stereocenter being formed. While not directly applicable to the de novo synthesis of a chiral this compound from achiral precursors, this principle is fundamental in the synthesis of complex diastereomeric molecules.
The development of these stereoselective strategies is crucial for accessing single enantiomers of this compound analogues, allowing for the precise investigation of their properties.
Advanced Characterization and Structural Elucidation of Di 2 Thienyl Acetic Acid
Analysis of Intermolecular Interactions and Crystal PackingWithout crystallographic data, an analysis of the solid-state packing, hydrogen bonding, and other intermolecular interactions is not possible.
Hydrogen Bonding Networks
Information regarding the specific hydrogen bonding networks in the crystal structure of Di(2-thienyl)acetic acid is not available in the reviewed scientific literature.
Hirshfeld Surface Analysis
Detailed Hirshfeld surface analysis, including the quantification of intermolecular interactions for this compound, has not been reported in the searched academic databases.
Computational and Theoretical Investigations of Di 2 Thienyl Acetic Acid
Density Functional Theory (DFT) and Quantum Chemical Calculations
No specific DFT or quantum chemical calculation studies were found for Di(2-thienyl)acetic acid.
Molecular Geometry Optimization and Conformational Analysis
There is no available literature detailing the molecular geometry optimization or conformational analysis of this compound.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Levels)
Specific data regarding the electronic structure, HOMO-LUMO energy levels, and FMO analysis for this compound are not present in the available scientific literature.
Reactivity Indices and Molecular Electrostatic Potential Mapping
No studies detailing the reactivity indices or molecular electrostatic potential mapping for this compound could be located.
Natural Bond Orbital (NBO) Analysis
There are no published NBO analysis results for this compound.
Thermochemical Properties and Stability Calculations
Specific thermochemical properties and stability calculations for this compound are not available in the reviewed literature.
Molecular Docking Simulations for Biological Target Interactions
While docking studies have been performed on various thiophene (B33073) derivatives, no molecular docking simulations specifically investigating the interactions of this compound with biological targets have been published. Research has been conducted on compounds that include the di-2-thienylglycolic acid moiety as part of a larger molecule, such as Aclidinium, but this does not represent a computational study of the parent acid itself.
Applications in Medicinal Chemistry and Biological Sciences
Evaluation of Biological Activities of Di(2-thienyl)acetic Acid and its Derivatives
Antimicrobial and Antifungal Efficacy
No specific studies detailing the antimicrobial or antifungal efficacy of this compound or its direct derivatives were identified. Research in this area has been conducted on heterocyclic amides derived from the mono-substituted 2-thiopheneacetic acid, which showed some antibacterial activity. researchgate.netdergipark.org.tr
Anti-inflammatory Potential
There is no available research data evaluating the anti-inflammatory potential of this compound. Studies on inflammation primarily investigate derivatives of 2-(thiophen-2-yl)acetic acid as potential inhibitors of enzymes like mPGES-1, which is linked to inflammatory processes. nih.govfrontiersin.orgnih.gov
Antioxidant Activity
Information regarding the antioxidant activity of this compound is not available in the reviewed literature.
Anticancer and Cytotoxic Effects
The anticancer and cytotoxic effects of this compound have not been reported in the available scientific papers. Research into the anticancer properties of thiophene-containing compounds has focused on other derivatives, such as those of 2-(thiophen-2-yl)acetic acid, which have been studied for their effects on cancer cell lines and their potential to induce apoptosis. frontiersin.orgnih.gov
Mechanistic Investigations of Pharmacological Action
Enzyme Inhibition Studies (e.g., mPGES-1 inhibition)
No mechanistic investigations or enzyme inhibition studies specifically targeting this compound have been published. The inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has been a key area of research for developing new anti-inflammatory agents, but these studies have identified 2-(thiophen-2-yl)acetic acid, not this compound, as a foundational chemical platform for developing inhibitors. nih.govfrontiersin.orgnih.gov
Interaction with Biological Targets and Pathways
The primary biological targets for derivatives of this compound are muscarinic acetylcholine (B1216132) receptors (M-receptors). These derivatives are integral components of several long-acting muscarinic antagonists (LAMAs), a class of drugs primarily used as bronchodilators for managing symptoms of chronic obstructive pulmonary disease (COPD). nih.govnih.gov
The mechanism of action involves the competitive and reversible inhibition of acetylcholine—a neurotransmitter—at the M3 muscarinic receptors located on the smooth muscle of the airways. nih.gov Blockade of these receptors prevents acetylcholine-induced bronchoconstriction, resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation. nih.gov
A key example is Aclidinium, which is a carboxylic ester formed from 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid and a quinuclidinol derivative. nih.gov Aclidinium acts as a muscarinic antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5). nih.govnih.gov Its therapeutic effect in COPD is mediated through antagonism at M3 receptors in the lung. An important aspect of its metabolic pathway is its rapid hydrolysis in human plasma by esterases. This process breaks the ester bond, yielding the pharmacologically inactive metabolites: the alcohol derivative and the 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid derivative. nih.gov This rapid systemic inactivation is a key feature that contributes to a lower incidence of systemic anticholinergic side effects.
The this compound moiety provides a bulky, lipophilic "head" to the molecule, which is a common structural feature for muscarinic antagonists. This part of the molecule is crucial for effective binding within the receptor's active site.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The structure-activity relationship (SAR) for muscarinic antagonists derived from 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid is well-defined within the broader class of anticholinergic agents. The general pharmacophore for these drugs consists of a cationic head, a central ester linkage, and a bulky, hydrophobic acid component. The this compound moiety serves as this essential hydrophobic group.
Key SAR insights for this class of compounds include:
The Acid Moiety: The presence of two thiophene (B33073) rings, as seen in the derivatives of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is critical for high-affinity receptor binding. Replacing the phenyl rings of other anticholinergics with thiophene rings can influence receptor selectivity and pharmacokinetic properties. For instance, the two thiophene rings in the structure of the related LAMA, Tiotropium (B1237716), are believed to contribute to its functional selectivity and long duration of action. nih.gov The hydroxyl group on the alpha-carbon of the acid is also a common feature that enhances binding affinity.
Ester Linkage: The ester functional group is a critical linker between the acid and the amino-alcohol portions of the molecule. As demonstrated by Aclidinium, this ester bond provides a site for metabolic cleavage by plasma esterases, which can be engineered to control the drug's duration of action and systemic exposure. nih.gov
The Amino-Alcohol Group: The nature of the amino-alcohol that is esterified with the this compound core significantly impacts the drug's potency, duration of action, and receptor subtype selectivity. These are typically bulky, cyclic structures containing a quaternary ammonium (B1175870) group, such as the quinuclidinol ring in Aclidinium. This positively charged nitrogen is essential for the initial ionic interaction with a conserved aspartate residue in the muscarinic receptor binding pocket.
The table below summarizes the structural components and their roles in the activity of muscarinic antagonists incorporating the this compound scaffold.
| Structural Component | Role in Biological Activity | Example Molecule |
| Di(2-thienyl)glycolic Acid Moiety | Provides a bulky, lipophilic head for hydrophobic interactions within the receptor pocket. Influences receptor affinity and selectivity. | Aclidinium, Tiotropium |
| Ester Linkage | Connects the acid and alcohol components. Acts as a key metabolic site for hydrolysis by esterases, influencing pharmacokinetics. | Aclidinium |
| Quaternary Amino-Alcohol | Contains the cationic head (positively charged nitrogen) for primary ionic interaction with the muscarinic receptor. The ring structure contributes to overall molecule size and fit. | Aclidinium (contains a quinuclidinol ring) |
This compound as a Building Block in Drug Discovery
2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is a vital synthetic intermediate and building block in the pharmaceutical industry for the manufacture of advanced anticholinergic drugs. sigmaaldrich.com Its structure is incorporated as the core acidic component of several approved medications used in the treatment of respiratory diseases.
The synthesis of these active pharmaceutical ingredients (APIs) typically involves an esterification reaction where 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, or an activated derivative thereof, is coupled with a complex amino-alcohol.
Examples of Drugs Synthesized from 2-Hydroxy-2,2-di(thiophen-2-yl)acetic Acid:
Aclidinium Bromide: This LAMA is synthesized by the formal condensation of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid with (3R)-quinuclidinol, followed by quaternization to form the final drug. nih.gov It is used for the maintenance treatment of COPD. nih.gov
Tiotropium Bromide: This widely used LAMA also contains the 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid moiety. The synthesis involves the esterification of this acid with a bicyclic amino-alcohol known as scopine. The resulting ester is then quaternized with methyl bromide to yield tiotropium bromide. wipo.int
The following table details the key building blocks used in the synthesis of these important respiratory medicines.
| Final Drug Product | Core Acid Building Block | Key Amino-Alcohol Partner | Therapeutic Class |
| Aclidinium Bromide | 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid | (3R)-Quinuclidinol | Long-Acting Muscarinic Antagonist (LAMA) |
| Tiotropium Bromide | 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid | Scopine | Long-Acting Muscarinic Antagonist (LAMA) |
The utility of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid as a precursor highlights the modular nature of modern drug synthesis, where complex molecules are assembled from well-defined chemical building blocks to achieve a desired pharmacological profile.
Applications in Materials Science and Optoelectronics
Role in Conductive Polymers and Organic Semiconductors
Di(2-thienyl)acetic acid is a promising monomer for the synthesis of conductive polymers and organic semiconductors. The thiophene (B33073) units form the backbone of a π-conjugated system, which is essential for electrical conductivity, while the acetic acid group can be leveraged to control solubility and morphology, or to introduce further functionalities. While direct research on polymers derived exclusively from this compound is emerging, the well-established properties of polythiophenes and functionalized thiophene-based polymers provide a strong indication of their potential. For instance, the related compound 2-thiopheneacetic acid is utilized in the production of conductive polymers for flexible electronic devices and sensors. chemimpex.com
Thiophene-based polymers are a significant class of organic semiconductors due to their excellent charge transport properties and environmental stability. The incorporation of functional groups like the carboxylic acid in this compound allows for the fine-tuning of the electronic properties of the resulting polymer, which is crucial for optimizing the performance of organic thin-film transistors (OTFTs) and other electronic devices. mdpi.comresearchgate.net The presence of two thienyl groups can also influence the polymer's conformation and packing in the solid state, which directly impacts charge carrier mobility.
Electrochemical polymerization is a powerful technique for depositing thin, uniform films of conductive polymers onto electrode surfaces. This method offers precise control over film thickness and morphology. For thiophene derivatives, polymerization typically proceeds via the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. winona.edu
Studies on the electrochemical polymerization of analogous compounds, such as 3-thiopheneacetic acid (3-TAA), have demonstrated the feasibility of creating functionalized polythiophene films. rsc.orgresearchgate.net The resulting poly(3-thiopheneacetic acid) (PTAA) can be synthesized as nanowires or films, and the carboxylic acid groups provide a handle for further modification or for influencing the polymer's properties through pH changes. rsc.orgresearchgate.netresearchgate.net It is anticipated that this compound would undergo a similar electrochemical polymerization process, likely at a potential comparable to other dithienyl compounds, to form a conductive polymer film with pendant acetic acid groups. The electrochemical behavior of such a polymer would be characterized by reversible redox peaks in its cyclic voltammogram, corresponding to the p-doping and de-doping of the polythiophene backbone.
Table 1: Electrochemical Properties of Thiophene-Based Monomers
| Monomer | Polymerization Potential (vs. Ag/AgCl) | Key Feature of Resulting Polymer |
|---|---|---|
| Thiophene | ~1.6 V | Forms a stable, conductive film. winona.edu |
| 2,2'-Bithiophene | ~1.0 V | Lower polymerization potential than thiophene. winona.edu |
This table is generated based on data for analogous compounds to infer the potential properties related to this compound.
The carboxylic acid group of this compound is a key feature for the synthesis of complex, functionalized polymer architectures. This group can be used to create polymers with side chains that can influence solubility, self-assembly, and interactions with other materials. For example, the acetic acid moiety can be esterified or converted to an amide to attach various functional groups, leading to materials with tailored properties for specific applications. nih.gov
One approach is to use this compound as a monomer in traditional condensation polymerization reactions. Alternatively, it can be incorporated as a functional comonomer in the synthesis of random or block copolymers. nih.gov This allows for the combination of the electronic properties of the polythiophene backbone with other desirable polymer characteristics, such as biocompatibility or stimuli-responsiveness. The resulting materials could find use in advanced applications like drug delivery systems or smart coatings.
Development of Chemical and Electrochemical Sensing Devices
The conductive nature of polymers derived from this compound, combined with the chemical reactivity of the carboxylic acid group, makes them excellent candidates for chemical and electrochemical sensors. The principle behind these sensors often involves a change in the electrical properties of the polymer upon interaction with an analyte. The carboxylic acid groups can serve as recognition sites for specific analytes through hydrogen bonding or other interactions.
Electrochemical sensors based on modified electrodes are a prominent application. A polymer film of this compound can be electrodeposited onto an electrode, and the interaction of an analyte with the film can be detected as a change in current, potential, or impedance. scielo.org.za For instance, sensors for various organic molecules, including those with acetic acid structures like 2,4-dichlorophenoxyacetic acid, have been developed using modified screen-printed carbon electrodes. scielo.org.za The high surface area and conductivity of the polymer film can enhance the sensitivity and response time of the sensor.
The carboxylic acid groups on a polymer of this compound provide convenient anchor points for the immobilization of biological recognition elements such as enzymes, antibodies, or DNA. This is a crucial step in the fabrication of biosensors. Once the biorecognition element is attached, the sensor can selectively detect a target analyte through a specific biological interaction.
For example, an enzyme could be covalently bonded to the carboxylic acid groups of the polymer film. When the enzyme interacts with its substrate, it can produce an electroactive species that is detected by the underlying conductive polymer electrode. This principle has been used to develop biosensors for a variety of targets. nih.gov A miniaturized potentiometric biosensor for naphthalene (B1677914) acetic acid has been developed by incorporating a receptor into a lipid film, demonstrating the potential for detecting acetic acid derivatives. researchgate.net The inherent conductivity of the this compound-based polymer can facilitate efficient electron transfer between the biological event and the electrode surface, leading to a highly sensitive biosensor.
In addition to electrochemical sensing, materials derived from this compound have potential in optical sensors. The extended π-conjugation in polythiophenes often results in distinct absorption and fluorescence spectra that are sensitive to the polymer's environment and conformation. Interaction with an analyte can induce a change in the polymer's conformation, leading to a detectable colorimetric or fluorescent response.
A double Schiff base derived from thiophene-2,5-dicarboxylic acid has been shown to act as a fluorescent sensor for metal ions, where the binding event alters the fluorescence properties of the molecule. rsc.org Similarly, a polymer of this compound could be designed to exhibit changes in its optical properties upon binding to a target analyte. The carboxylic acid groups could serve as binding sites, and this interaction could disrupt the π-conjugation of the polymer backbone, resulting in a change in its absorption or emission wavelength. This mechanism forms the basis for a range of optical sensors for various chemical species. dcu.ieresearchgate.netresearchgate.net
Applications in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis. mdpi.comyoutube.com A key component of a DSSC is a sensitizing dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The carboxylic acid group is a well-known and effective anchoring group for attaching dye molecules to the TiO2 surface.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-thiopheneacetic acid |
| 3-thiopheneacetic acid |
| Poly(3-thiopheneacetic acid) |
| Titanium dioxide |
| 2,4-dichlorophenoxyacetic acid |
| Naphthalene acetic acid |
| Thiophene-2,5-dicarboxylic acid |
| Ruthenium |
| 2-(hexylthio)thiophene |
Functional Dyes and Pigments Development
The exploration of novel organic molecules for applications in materials science and optoelectronics has led to significant interest in chromophores derived from various heterocyclic systems. While thiophene-containing dyes and pigments have been extensively studied for their versatile electronic and optical properties, specific research on functional dyes and pigments derived directly from This compound is not extensively documented in publicly available scientific literature.
The inherent structure of this compound, featuring two thiophene rings attached to a central acetic acid moiety, suggests its potential as a building block for more complex dye and pigment structures. The thiophene units can act as electron-rich π-systems, which are fundamental components of many chromophores. The carboxylic acid group provides a reactive handle for further chemical modifications, allowing for the attachment of donor or acceptor groups to create push-pull systems, or for incorporation into larger polymeric structures.
In principle, this compound could be utilized in the synthesis of various classes of dyes, such as azo dyes, methine dyes, or as a component in donor-acceptor chromophores. The electronic properties of the resulting dyes would be influenced by the delocalization of π-electrons across the two thiophene rings and the interaction with other functional groups within the molecule. These properties, including absorption and emission wavelengths, molar extinction coefficients, and quantum yields, would be critical for their application in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as functional colorants.
However, a detailed investigation of research databases and scientific publications did not yield specific examples of functional dyes or pigments where this compound is the central and defining component. The majority of the research on thiophene-based dyes focuses on derivatives of 2-aminothiophene, 2-thienylacetic acid, or more complex fused thiophene systems.
Consequently, the presentation of detailed research findings and data tables on the photophysical and performance characteristics of dyes and pigments derived from this compound is not possible at this time due to the lack of available data. Further research in this specific area would be required to synthesize and characterize such materials and to evaluate their potential in materials science and optoelectronics.
Catalytic Applications
Di(2-thienyl)acetic Acid Derivatives as Ligands in Metal Catalysis
There is currently no specific information available in the scientific literature regarding the application of this compound derivatives as ligands in metal catalysis. General principles of ligand design often involve the incorporation of heteroatoms, such as the sulfur atoms in the thienyl rings, which can coordinate to metal centers. The carboxylic acid group could also serve as a coordination point. However, no studies detailing the synthesis of such metal complexes or their catalytic activity have been found.
Use as Precursors for Catalytic Systems
There is no information available to suggest that this compound is used as a precursor for the synthesis of catalytic systems. While many organic molecules serve as building blocks for more complex catalyst structures, the pathway from this compound to a functional catalyst has not been described in the reviewed literature.
Environmental Research Applications
Investigation in Wastewater Treatment Processes
A comprehensive search of scientific databases and environmental research publications did not yield any specific studies detailing the investigation of Di(2-thienyl)acetic acid in wastewater treatment processes. There is no available data on its efficacy as a coagulant, flocculant, or as a precursor for materials used in water purification. Consequently, no research findings or data tables on its performance in removing contaminants from wastewater can be provided at this time.
Degradation of Organic Pollutants
Similarly, there is a lack of published research on the application of this compound for the degradation of organic pollutants. Studies typically investigate the use of catalysts or advanced oxidation processes for breaking down persistent organic pollutants. While thiophene-containing materials are sometimes explored in catalysis, specific research detailing the role of this compound as a catalyst, photosensitizer, or a biodegradable precursor in the context of pollutant degradation is not currently available. Therefore, detailed research findings and data on its effectiveness in breaking down specific organic pollutants cannot be presented.
Conclusion and Future Research Directions
Synthesis and Derivatization Innovations
Future synthetic research concerning Di(2-thienyl)acetic acid will likely prioritize efficiency, sustainability, and the expansion of its chemical diversity. While classical synthetic routes have been established, there is considerable room for innovation. The development of novel catalytic systems, potentially involving earth-abundant metals, could lead to more environmentally benign and cost-effective production pathways. nih.gov Flow chemistry represents another frontier, offering precise control over reaction parameters to improve yields, reduce waste, and enable safer, more scalable synthesis of the core molecule and its derivatives.
Furthermore, the derivatization of the this compound scaffold is a key area for future exploration. Current research has demonstrated the synthesis of derivatives such as amides and esters, but the full potential of this structure is untapped. Future work should focus on creating libraries of compounds through advanced and combinatorial synthetic strategies. This includes exploring a wider range of reactions at the carboxylic acid group and functionalizing the thiophene (B33073) rings themselves. Methodologies like C-H activation could provide direct routes to novel analogs, bypassing multi-step sequences and opening up new regions of chemical space.
Advanced Biological Profiling and Therapeutic Design
The therapeutic potential of this compound derivatives is an area of significant promise and warrants intensive future investigation. Initial studies have successfully identified derivatives that act as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and oncology. nih.gov Building on this, future research should undertake a more comprehensive biological profiling of these compounds. This involves moving beyond primary screening to detailed mechanistic studies to elucidate how these molecules interact with their biological targets at a molecular level.
Advanced profiling should also include screening against a broader array of therapeutic targets. Given the wide-ranging biological activities of thiophene-containing compounds, which include antimicrobial, antiviral, antioxidant, and cytotoxic effects, it is plausible that this compound derivatives could be effective in other disease contexts. rsc.orgnih.govencyclopedia.pub Future therapeutic design will rely heavily on establishing robust Structure-Activity Relationships (SAR). By systematically modifying the core structure and observing the effects on biological activity, researchers can design new derivatives with enhanced potency, greater selectivity, and improved pharmacokinetic profiles, ultimately leading to the development of novel drug candidates. For instance, derivatives have shown potential as inhibitors of enzymes like β-glucuronidase. researchgate.net
| Derivative Class | Investigated Activity | Potential Therapeutic Area |
| Substituted Phenyl Thiophenes | mPGES-1 Inhibition | Anti-inflammatory, Anticancer nih.gov |
| Amide Derivatives | Antimicrobial Activity | Infectious Diseases |
| Organotin Complexes | Enzyme Inhibition (β-glucuronidase) | Various (e.g., Cancer) researchgate.net |
| Pyrazolyl-thiazole Hybrids | Antimicrobial, Antioxidant | Infectious Diseases, Oxidative Stress rsc.orgresearchgate.net |
Prospects in Smart Materials and Sensing Technologies
The unique electronic characteristics of the thiophene moiety position this compound as a valuable building block for the next generation of smart materials and sensors. Thiophene-based molecules are fundamental to the field of organic electronics, and the acetic acid group provides a crucial functional handle for polymerization or surface anchoring. nbinno.comchemimpex.com Future research is expected to focus on incorporating this compound derivatives into conductive polymers. azom.comnih.gov These materials are essential for developing flexible displays, printable electronic circuits, and lightweight solar cells. The di-thienyl structure may offer advantages in charge transport and stability compared to single-ring analogs.
In sensing technologies, the this compound scaffold can be engineered to create highly selective and sensitive chemical sensors and biosensors. The carboxylic acid group can be used to immobilize the molecule onto sensor surfaces or to link it with biological recognition elements like enzymes or antibodies. The electronic properties of the thiophene rings could then be modulated upon binding of a target analyte, generating a detectable signal. Future work could explore its use as an anchoring group in dye-sensitized solar cells (DSSCs), potentially improving power conversion efficiencies. shahroodut.ac.irmdpi.com
| Application Area | Role of this compound Derivative | Potential Advancement |
| Organic Electronics | Monomer for Conjugated Polymers | Flexible displays, wearable devices nbinno.comdigitellinc.com |
| Photovoltaics | Anchoring Group for Dyes | Improved efficiency in Dye-Sensitized Solar Cells (DSSCs) shahroodut.ac.ir |
| Chemical Sensors | Functionalized Surface Moiety | Selective detection of environmental pollutants |
| Biosensors | Immobilization Scaffold | Early disease diagnosis |
Synergistic Integration of Experimental and Computational Methodologies
The synergy between computational modeling and experimental synthesis will be pivotal in accelerating research into this compound. In silico techniques are already proving invaluable; for example, virtual screening has been successfully used to identify 2-(thiophen-2-yl)acetic acid-based compounds as promising leads for mPGES-1 inhibition. nih.gov Future research should deepen this integration. Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the electronic properties, stability, and reactivity of novel derivatives before they are synthesized, saving significant time and resources. rsc.orgnih.gov
Molecular docking and molecular dynamics simulations can provide profound insights into the binding of these molecules to therapeutic targets, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov These computational predictions can then be validated through targeted synthesis and biological testing. The experimental results, in turn, provide crucial data to refine and improve the accuracy of the computational models. This iterative cycle of prediction, synthesis, and testing creates a powerful engine for discovery, enabling researchers to navigate the vast chemical space of this compound derivatives with greater efficiency and precision.
Remaining Challenges and Opportunities in this compound Research
Despite the promising outlook, several challenges remain in the field. A primary challenge is the development of scalable, green, and economically viable synthetic routes for both the parent compound and its derivatives. google.com In the therapeutic realm, ensuring the specificity of drug candidates to avoid off-target effects and understanding the long-term toxicological profile of thiophene-containing compounds are critical hurdles, especially given that some thiophene-based drugs have faced withdrawal due to toxicity issues. acs.org For material applications, enhancing the long-term stability, processability, and performance of derived polymers and devices under real-world operating conditions is an ongoing challenge. nih.gov
However, these challenges are matched by significant opportunities. The vast, largely unexplored chemical space of this compound derivatives offers fertile ground for the discovery of novel molecules with unique properties. There is a clear opportunity to explore new therapeutic areas beyond the current focus on inflammation and cancer. encyclopedia.pub The potential to create bespoke organic electronic materials for applications ranging from renewable energy to biomedical diagnostics is immense. mdpi.com By embracing innovative synthetic methods, advanced biological screening platforms, and the powerful synergy of computational and experimental approaches, the research community is well-positioned to unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for Di(2-thienyl)acetic acid, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via condensation reactions involving thiophene derivatives. For example, Paal–Knorr condensation has been adapted for similar compounds by refluxing intermediates (e.g., 1,4-di-(2-thienyl)-1,4-butanedione) with ammonium acetate, glacial acetic acid, and acetic anhydride . Key optimization steps include:
- Catalyst selection : Acidic or basic catalysts to enhance reaction kinetics.
- Temperature control : Reflux conditions (typically 100–120°C) to maintain reaction efficiency.
- Purification : Column chromatography or recrystallization to isolate the product. Yield improvements may involve adjusting stoichiometry or using inert atmospheres to prevent oxidation.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm thiophene ring connectivity and acetic acid moiety .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) stretching vibrations (~1700 cm) and thiophene ring vibrations .
- Elemental Analysis : Validation of molecular formula (CHOS) .
- Melting Point Determination : Consistency with literature values (~361 K) .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural disorder in this compound, and what insights does it provide into intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) reveals key structural features:
- Disorder in thiophene rings : Observed as partial occupancy (e.g., 91.3% vs. 8.7% in a related compound), resolved using refinement software like SHELXL .
- Hydrogen bonding : Carboxylic acid groups form dimeric structures via O–H···O interactions (bond length ~1.8 Å), stabilizing the crystal lattice .
- Crystallographic parameters : Monoclinic space group , unit cell dimensions , and . These findings guide material design for applications requiring precise molecular packing.
Q. What electrochemical properties make this compound suitable for conductive polymer research?
The compound’s conjugated thiophene rings enable:
- Multi-stage redox processes : Observed via cyclic voltammetry (CV), with oxidation peaks corresponding to thiophene ring polymerization .
- Electrochromic behavior : Color changes during oxidation/reduction due to shifts in π-π* transitions .
- Polymerization potential : Electropolymerization in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF) as electrolyte yields films with tunable conductivity .
Q. How can computational methods like DFT predict the optoelectronic properties of this compound derivatives?
Density Functional Theory (DFT) calculations provide:
- HOMO-LUMO gaps : Critical for evaluating charge-transfer efficiency in photovoltaic applications .
- Electrostatic potential maps : Identify reactive sites for electrophilic substitution (e.g., acetic acid group) .
- TD-DFT simulations : Predict UV-Vis absorption spectra by modeling excited-state transitions . These methods aid in designing derivatives for solar cells or organic electronics.
Q. What experimental strategies address stability challenges during synthesis and storage of this compound?
Stability considerations include:
Q. How should researchers handle crystallographic disorder in this compound during refinement?
Advanced refinement protocols involve:
- Occupancy refinement : Using software like OLEX2 to model partial site occupancy for disordered thiophene rings .
- Restraints on bond lengths/angles : To maintain chemically reasonable geometries during disorder modeling .
- Validation tools : CheckCIF to ensure compliance with crystallographic databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
